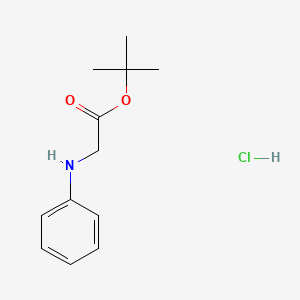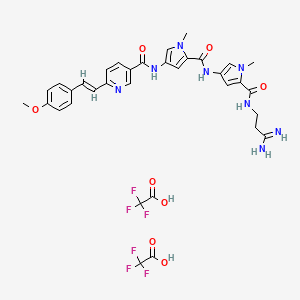
S-MGB-234 bis-TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-MGB-234 bis-TFA salt is a novel minor groove binder that has shown significant potential as a therapeutic agent for animal African trypanosomiasis. This compound is particularly effective against the primary causative agents of the disease, namely Trypanosoma congolense and Trypanosoma vivax .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-MGB-234 bis-TFA salt involves the use of trifluoroacetic acid (TFA) in the manufacturing process. TFA is commonly used to release synthesized peptides from solid-phase resins and during reversed-phase HPLC purification . The preparation of the TFA/TMSBr cocktail involves a specific ratio of TFA, TMSBr, thioanisole, and EDT, which is used to cleave the peptide resin .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of ion chromatography to determine the concentration of residual trifluoroacetate in samples. This method allows for the rapid development and easy transfer of methods to other labs .
Chemical Reactions Analysis
Types of Reactions: S-MGB-234 bis-TFA salt undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of trifluoroacetate, which can affect the accuracy and reproducibility of cellular assays .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium carbonate, sodium bicarbonate, and deionized water. These reagents are used in ion chromatography to separate trace TFA from other anions .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit significant biological activity. For example, the bis TFA salt of leucettamol A showed inhibition zones against Mycobacterium smegmatis .
Scientific Research Applications
S-MGB-234 bis-TFA salt has a wide range of scientific research applications. It is primarily used in the treatment of animal African trypanosomiasis, where it exhibits exceptional in vitro efficacy against Trypanosoma congolense and Trypanosoma vivax . Additionally, the compound does not demonstrate cross-resistance with existing diamidine drugs and is not internalized through the transporters employed by diamidines .
Mechanism of Action
The mechanism of action of S-MGB-234 bis-TFA salt involves its binding to the minor groove of DNA. This binding disrupts the DNA structure and inhibits the replication of the parasite. The compound’s molecular targets include the DNA of Trypanosoma congolense and Trypanosoma vivax, which are the primary causative agents of animal African trypanosomiasis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to S-MGB-234 bis-TFA salt include other minor groove binders such as pentamidine and diminazene. These compounds also target the DNA of parasites and exhibit similar mechanisms of action .
Uniqueness: What sets this compound apart from other similar compounds is its lack of cross-resistance with existing diamidine drugs. This makes it a promising candidate for the treatment of drug-resistant strains of Trypanosoma congolense and Trypanosoma vivax .
Properties
Molecular Formula |
C34H34F6N8O8 |
|---|---|
Molecular Weight |
796.7 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;; |
InChI Key |
DXYFFMSFQRKJCY-ZDTICIBISA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)

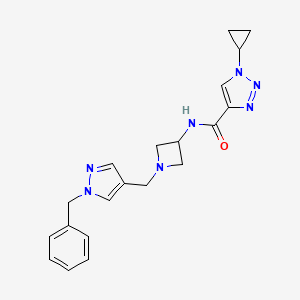
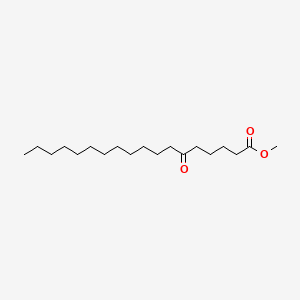
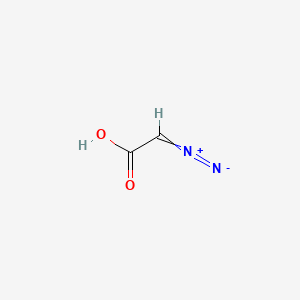

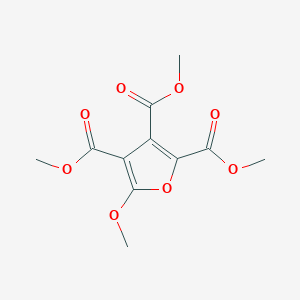


![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
